molecular formula C14H13NO2 B310338 N-(3-hydroxyphenyl)-3-methylbenzamide

N-(3-hydroxyphenyl)-3-methylbenzamide

Cat. No.: B310338
M. Wt: 227.26 g/mol
InChI Key: CNRIYHLQXUVUSU-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a 3-methyl substituent on the benzoyl ring. Benzamides are widely studied for their roles in catalysis, medicinal chemistry, and material science due to their ability to form stable chelates with transition metals and modulate biological activity .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C14H13NO2/c1-10-4-2-5-11(8-10)14(17)15-12-6-3-7-13(16)9-12/h2-9,16H,1H3,(H,15,17)

InChI Key

CNRIYHLQXUVUSU-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The use of acid chlorides (e.g., 3-methylbenzoyl chloride) generally provides higher yields compared to carboxylic acids or esters . For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized in 62% yield via the acid chloride route, whereas ester-based methods yielded negligible amounts .
  • Role of Substituents : Hydroxyl groups (e.g., in the 2- or 3-position) enhance metal-chelation capabilities, making such derivatives useful in catalysis. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms stable N,O-bidentate chelates with transition metals, facilitating C-H functionalization reactions .

Key Research Findings and Contradictions

  • Synthesis Efficiency : Contradictions exist in yields depending on the method. For example, ester-based synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide yielded <5% product, while acid chloride methods achieved >60% .
  • Catalytic Utility : While hydroxyphenyl-substituted benzamides excel in forming stable chelates, DEET’s lack of hydroxyl groups renders it ineffective in catalysis despite structural similarities .

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